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Introduction to HIV-1 Drug Resistance

HIV-1 drug resistance represents a significant challenge in antiretroviral therapy (ART) management,
arising from mutations in viral genomic sequences that reduce drug effectiveness. The high mutation rate of
HIV-1, coupled with selective drug pressure, drives the emergence of resistant variants that can compromise
treatment outcomes. Understanding resistance mechanisms is particularly crucial for integrase strand
transfer inhibitors (INSTIs), which have become backbone components of contemporary ART regimens
due to their favorable efficacy and safety profiles. The clinical significance of resistance monitoring has
evolved with antiretroviral development, requiring sophisticated genotyping methodologies and

interpretation frameworks to guide therapeutic decisions.

The molecular basis of HIV drug resistance stems from the error-prone nature of reverse transcriptase,
which lacks proofreading capability and introduces approximately one mutation per viral genome per
replication cycle. Under selective ART pressure, resistant variants with mutations that reduce drug binding
or function can emerge and become the dominant viral population. These mutations are categorized as major
resistance mutations that directly reduce drug susceptibility and accessory mutations that can enhance
viral fitness or augment resistance. The patterns and prevalence of these mutations continue to evolve with

newer drug classes and regimens, necessitating ongoing surveillance and updated interpretation algorithms.
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Dolutegravir (SIGSK1349572) Resistance Profile

Dolutegravir (DTG), formerly designated S/GSK1349572, represents a second-generation INSTI
characterized by a superior resistance profile and higher genetic barrier to resistance compared to first-
generation INSTIs. In vitro studies demonstrate that DTG exhibits potent antiviral activity with an EC50 of
0.51 nM and EC90 of 2.0 nM against wild-type HIV-1, maintaining broad activity across diverse viral
isolates including 26 unique HIV-1 strains and three HIV-2 isolates [1]. This extensive profiling establishes

DTG as a potent unboosted INSTI option with once-daily dosing suitability.

The resistance profile of DTG was systematically evaluated against 60 integrase mutant viruses, revealing
markedly lower fold-change values in resistance compared to raltegravir and elvitegravir. Key mutations
Y143R, Q148K, and N155H demonstrated maximum fold-change values of approximately 4.1, indicating
retained DTG susceptibility against variants that confer resistance to first-generation INSTIs [1]. This
superior resistance profile is attributed to DTG's distinct chemical structure and tighter binding kinetics to

the integrase active site, which provides a higher genetic barrier to resistance development.

Table 1: Dolutegravir Resistance Profile Against Major INSTI Resistance Pathways

Resistance Fold Change vs Wild- . -

B, - Clinical Significance

Y143R 4.1 Minimal impact on DTG susceptibility

Q148K 4.1 Low-level reduced susceptibility

N155H 4.1 Minimal impact on DTG susceptibility

G118R 2.3 Minimal impact on DTG susceptibility

R263K 2.7 Emerging pathway with low-level resistance
G140S/Q148H >20 Significant resistance, primarily to 1st generation

INSTIs

The R263K mutation has emerged as a distinctive DTG resistance pathway in both in vitro selections and

clinical isolates, though it confers only low-level resistance (approximately 2.7-fold change) [2]. Critically,
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the R263K mutation appears to impair viral replicative capacity and rarely evolves toward high-level DTG
resistance without additional compensatory mutations. This contrasts with elvitegravir and raltegravir, where
single mutations can confer high-level resistance. The higher genetic barrier of DTG is further evidenced
by in vitro passage experiments, which required multiple mutations to achieve significant resistance

breakthroughs [1].

Current Epidemiology and Emerging Resistance
Trends

Recent surveillance data indicates that overall HIV drug resistance prevalence has declined by nearly 17%
between 2018 and 2024, reflecting improved ART regimens with higher genetic barriers to resistance and
enhanced tolerability [2]. This encouraging trend coincides with the global transition to delutegravir-based
regimens as first-line therapy, which demonstrate superior resistance profiles compared to earlier drug
classes. Despite this overall decline, specific resistance patterns warrant ongoing monitoring, particularly

INSTI resistance mutations that may impact current and future treatment options.

Table 2: Trends in HIV Drug Resistance Prevalence (2018-2024)

Resistance Category 2018 Prevalence (%) 2024 Prevalence (%) Change
Any NRTI resistance 14.2 11.8 -16.9%
Any NNRTI resistance 18.5 15.3 -17.3%
Major PI resistance 5.3 2.1 -60.4%
INSTI resistance 6.8 5.2 -23.5%
Dual NRTI+NNRTI resistance 6.1 3.5 -42.6%
R263K mutation 0.8 1.7 +112.5%

Analysis of resistance patterns by age reveals important demographic variations, with older individuals

who experienced multiple prior treatment regimens showing higher rates of dual-class and triple-class
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resistance. Dual NRTI+NNRTI resistance was detected in only 3.8% of persons aged 18-39 years
compared to 14.1% among those aged >60 years [2]. This pattern reflects the historical treatment
experience of older populations with less robust regimens, highlighting the importance of comprehensive

resistance history assessment when switching therapies.

The R263K mutation, associated with resistance to dolutegravir and cross-resistance to bictegravir and
cabotegravir, has shown a concerning increase over time [2]. This emerging pattern necessitates continued
surveillance as expanded use of these INSTIs for both treatment and pre-exposure prophylaxis (PrEP) may
further drive this mutation's prevalence. Additionally, archived resistance in proviral DNA remains
detectable even after current viral suppression, creating a potential reservoir for resistance re-emergence

during regimen changes or treatment interruptions.

Resistance Assay Methodologies and Protocols

Genotypic Resistance Testing

Genotypic resistance assays represent the primary methodology for clinical HIV-1 resistance testing,
directly sequencing viral genomic regions to detect mutations known to confer resistance. The standard
approach involves amplifying and sequencing the protease, reverse transcriptase, and integrase genes from
patient-derived virus, then comparing identified mutations against curated databases to predict drug

susceptibility [3] [4]. Two principal sequencing technologies are employed in genotypic testing:
P y p p q g g ploy g yp g

e Sanger sequencing: This traditional method derives a consensus sequence for each gene and
detects mutations present as dominant viral populations (typically >20% of the viral quasispecies).
Sanger sequencing remains widely used in clinical settings due to its established reliability and
interpretation frameworks [3] [4].

¢ Next-generation sequencing (NGS): NGS technologies enable simultaneous sequencing of
thousands of individual viral genomes, detecting low-frequency variants present at levels as low as 1-
5%. NGS methods provide enhanced sensitivity for minor resistant variants and are increasingly
implemented in reference laboratories [3] [4].
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Graphical representation of standard genotypic resistance testing workflow from sample collection through

clinical reporting, highlighting key methodological decision points.

For patients with suppressed viral loads but suspected prior resistance, proviral DNA-based genotypic
assays (archive genotyping) can detect archived resistance mutations in integrated viral DNA [3] [4]. These
archive genotypes are particularly useful for patients with complex ART histories considering regimen
simplification to long-acting therapies like cabotegravir/rilpivirine, where undetected resistance could

increase failure risk.

Phenotypic Resistance Assays

Phenotypic resistance assays provide a direct measure of viral replication capacity in the presence of
antiretroviral drugs, analogous to bacterial antibiotic susceptibility testing. In these assays, patient-derived
viral sequences are incorporated into recombinant virus vectors, and replication is measured against a
concentration gradient of antiretroviral drugs [3] [4]. The results are expressed as the fold-change in

inhibitory concentration (IC50) compared to reference wild-type virus.

While phenotypic testing offers intuitive quantitative results, it is more costly and time-consuming than
genotypic methods and provides limited additional information for most clinical scenarios. The primary
application of phenotypic assays is for patients with extensive multidrug resistance and complex mutation
patterns, where the combined effect of multiple mutations may be difficult to predict from genotype alone [3]
[4]. Specialized phenotypic assays are also available for entry inhibitors and maturation inhibitors to assess

susceptibility to these alternative drug classes.

Clinical Guidelines and Resistance Testing
Applications

Indications and Timing for Resistance Testing

Current guidelines from the New York State Department of Health AIDS Institute recommend baseline

genotypic resistance testing that includes protease, reverse transcriptase, and integrase genes for all persons
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with HIV before initiating ART [3] [4]. This baseline assessment detects transmitted drug resistance and
guides appropriate regimen selection. For persons experiencing virologic failure (defined as HIV RNA >200
copies/mL), repeat resistance testing should be performed while the patient is still receiving failing therapy

or within 4 weeks after discontinuation [3] [4].

The critical importance of testing timing relates to the rapid reversion of resistance mutations to wild-type in
the absence of selective drug pressure. When antiretroviral therapy is interrupted, wild-type virus typically
outcompetes resistant variants within weeks, potentially masking resistance patterns that remain archived in
proviral DNA [3] [4]. For persons receiving long-acting regimens like cabotegravir/rilpivirine, resistance
testing should be obtained as soon as possible after failure detection, as the pharmacokinetic tail of these

agents may maintain selective pressure for extended periods.

Interpretation Resources and Clinical Decision-Making

Interpretation of resistance test results requires specialized expertise and should incorporate multiple
resources, including the Stanford HIV Drug Resistance Database, IAS-USA mutation lists, and the
ANRS resistance algorithm [3] [5] [6]. The IAS-USA maintains a current Drug Resistance Mutations
Chart that is updated regularly to reflect new surveillance and clinical outcome data, with the most recent

version published in May 2025 [5] [6].

Clinical decision-making must integrate resistance test results with comprehensive treatment history, as
prior mutations may be archived and not detected in current plasma testing. Additionally, the clinical cut-
offs for reduced susceptibility vary between drugs and should be interpreted in context of pharmacokinetic
and pharmacodynamic properties. Consultation with experienced HIV care providers is strongly
recommended when interpreting complex resistance patterns or constructing regimens for highly treatment-

experienced persons [3] [4].

Conclusion and Future Directions

The evolving landscape of HIV-1 drug resistance continues to present challenges and opportunities for
optimizing antiretroviral therapy. The introduction of dolutegravir and other second-generation INSTIs

with higher genetic barriers to resistance has substantially improved treatment outcomes and contributed to
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declining population-level resistance prevalence. However, emerging resistance patterns like the R263K

mutation underscore the need for ongoing vigilance and resistance monitoring.

Future directions in HIV resistance research include the expanded application of next-generation
sequencing to detect low-frequency variants, improved understanding of archived resistance in proviral
DNA, and development of novel antiretrovirals with activity against currently resistant viruses. Additionally,
global disparities in resistance monitoring and access to newer antiretrovirals require attention to prevent

the emergence and transmission of resistant HIV strains in resource-limited settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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